molecular formula C12H16N2O2 B3023448 N-(2-nitrobenzyl)cyclopentanamine CAS No. 355814-64-1

N-(2-nitrobenzyl)cyclopentanamine

Cat. No.: B3023448
CAS No.: 355814-64-1
M. Wt: 220.27 g/mol
InChI Key: JMTSOBGTJCORHV-UHFFFAOYSA-N
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Description

N-(2-Nitrobenzyl)cyclopentanamine (CAS 355814-64-1) is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound features a cyclopentamine group linked to a 2-nitrobenzyl unit, a structure often exploited in chemical synthesis and pharmaceutical research. While specific biological mechanisms and primary research applications for this exact molecule are not fully detailed in the literature, compounds with nitroaromatic and amine functionalities are frequently utilized as intermediates in organic synthesis, as building blocks for the development of more complex molecules, and in methodological studies . The related hydrobromide salt form (CAS 1983848-06-1) is also available, offering an alternative physical form with different solubility properties that may be preferable for certain experimental protocols . As a standard safety precaution for research chemicals, this product should be handled with care. It is essential to consult the Safety Data Sheet (SDS) prior to use. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-8-4-1-5-10(12)9-13-11-6-2-3-7-11/h1,4-5,8,11,13H,2-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTSOBGTJCORHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355157
Record name N-(2-nitrobenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355814-64-1
Record name N-(2-nitrobenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of N 2 Nitrobenzyl Cyclopentanamine

Reactivity Profile of the Nitro Group in the 2-Nitrobenzyl Moiety

The 2-nitrobenzyl group is a well-studied moiety in organic chemistry, largely due to the diverse reactivity of the nitro group. This functionality can participate in a wide array of chemical reactions, making it a valuable synthon for the introduction of other functional groups.

Diverse Reactivity in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The 2-nitrobenzyl group can be involved in various bond-forming reactions. While direct participation of the nitro group in C-C bond formation is less common without prior transformation, the aromatic ring itself is activated for certain reactions. More significantly, the nitro group is a precursor for functionalities that readily engage in carbon-heteroatom bond formation. For instance, the reduction of the nitro group to an amine opens up pathways for the formation of amides, sulfonamides, and other N-containing structures. nih.gov

The 2-nitrobenzyl unit itself is notably used as a photolabile protecting group for various functionalities, including amines, carboxylic acids, and phosphates. acs.org This strategy relies on the photochemical cleavage of the bond between the benzylic carbon and the heteroatom of the protected group, a process initiated by the excitation of the nitro group. acs.org

Transformations of the Nitro Group (e.g., Reductions to Amines, Hydroxylamines, Nitroso Species)

The transformation of the nitro group is a cornerstone of synthetic organic chemistry, offering access to a variety of other nitrogen-containing functional groups. wikipedia.org The reduction of aromatic nitro compounds like the 2-nitrobenzyl moiety can be controlled to yield different products depending on the reagents and reaction conditions. thieme-connect.de

Reduction to Amines: The complete reduction of the nitro group to a primary amine is a common and synthetically useful transformation. This can be achieved through various methods, including catalytic hydrogenation and the use of metal reductants in acidic media. masterorganicchemistry.comyoutube.com

Method Reagents/Catalyst General Outcome Citation
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NickelHigh yield of the corresponding aniline. wikipedia.orgmasterorganicchemistry.com
Metal in AcidFe, Sn, or Zn in the presence of HClEffective reduction to the amine. masterorganicchemistry.com
Metal-Free ReductionHSiCl₃ and a tertiary amineMild and chemoselective reduction of aromatic nitro groups. organic-chemistry.org

Reduction to Hydroxylamines: Partial reduction of the nitro group can lead to the formation of N-arylhydroxylamines. This transformation requires milder reducing agents or carefully controlled reaction conditions to prevent further reduction to the amine. wikipedia.orgmdpi.com The reaction pathway often involves a nitroso intermediate. google.com

Reagent Conditions Product Citation
Zinc dustAqueous ammonium (B1175870) chlorideAryl hydroxylamine wikipedia.orgmdpi.com
Raney Nickel and Hydrazine0-10 °CAryl hydroxylamine wikipedia.org
BiocatalystsBaker's yeast, nitroreductasesPhenylhydroxylamine derivatives from nitroaromatics. mdpi.comgoogle.com

Reduction to Nitroso Species: The initial step in the reduction of a nitro group often involves the formation of a nitroso intermediate. thieme-connect.de In some photochemical reactions, 2-nitrobenzyl compounds can be converted to 2-nitroso derivatives. nih.govrsc.org For example, irradiation of 2-nitrobenzyl alcohol yields 2-nitrosobenzaldehyde. nih.govrsc.org

Radical Reactions Involving Nitro Functionality

The nitro group can participate in radical reactions, providing pathways to various nitro-containing compounds and other derivatives. rsc.org These reactions have gained considerable attention for their efficiency in forming complex molecules. rsc.org For instance, the reduction of certain nitrobiphenyls with triethyl phosphite (B83602) in the presence of a radical scavenger indicated the intermediacy of a triplet nitrene, a radical species. rsc.org

Umpolung Reactivity of Aci-Nitro Tautomers

The nitro group can exist in equilibrium with its tautomeric aci-nitro form (nitronic acid). rsc.org This tautomerism is particularly relevant under certain conditions and can lead to a reversal of the typical reactivity of the nitro group, a concept known as umpolung. nih.gov While the nitro form has an electrophilic nitrogen, the aci-nitro form can exhibit nucleophilic character at the carbon atom adjacent to the nitro group. Quantum chemical studies on nitroethenediamine derivatives, which share features with nitroaromatics, indicate that the aci-nitro form can be accessed, particularly under acidic conditions. rsc.org This umpolung reactivity can be exploited in synthetic chemistry, for example, in the synthesis of amides from nitroalkanes where the nitroalkane acts as an acyl anion equivalent. nih.gov The photochemical release of substrates from 2-nitrobenzyl protecting groups proceeds through an aci-nitro intermediate. acs.orgnih.gov

Reactivity Profile of the Secondary Cyclopentanamine Functionality

The secondary amine group in N-(2-nitrobenzyl)cyclopentanamine is a nucleophilic center and readily participates in reactions typical of such amines.

Alkylation and Acylation Reactions at the Amine Nitrogen

Alkylation: Secondary amines undergo N-alkylation with alkyl halides through a nucleophilic substitution reaction. wikipedia.orgucalgary.ca However, these reactions can be complicated by the fact that the resulting tertiary amine is often still nucleophilic and can react further with the alkylating agent, leading to the formation of a quaternary ammonium salt. wikipedia.orgucalgary.ca To achieve selective mono-alkylation, specific strategies and reagents have been developed. acs.orgrsc.org

Reaction Type Reagents Key Features Citation
Direct AlkylationAlkyl halidesCan lead to overalkylation, forming tertiary amines and quaternary ammonium salts. wikipedia.orgucalgary.ca
Reductive AminationNitriles under hydrogenationCan be selective for secondary or tertiary amines depending on the catalyst (e.g., Rh/C for mono-alkylation). rsc.org
Self-Limiting AlkylationN-aminopyridinium salts and alkyl halidesProvides selective synthesis of secondary amines by avoiding overalkylation. acs.org

Acylation: Secondary amines react readily with acylating agents such as acid chlorides and acid anhydrides to form N,N-disubstituted amides. orgoreview.comlibretexts.org This reaction is a nucleophilic acylation where the amine nitrogen attacks the carbonyl carbon of the acylating agent. orgoreview.com The reaction is often carried out in the presence of a base, like pyridine (B92270) or sodium hydroxide, to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. orgoreview.combyjus.com

Acylating Agent Base/Catalyst Product Citation
Acetyl ChloridePyridine or TriethylamineN-acetylated secondary amine (amide). orgoreview.comstackexchange.com
Benzoyl ChlorideSodium Hydroxide (Schotten-Baumann conditions)N-benzoylated secondary amine (amide). libretexts.orgtandfonline.com
Acetic Anhydride-N-acetylated secondary amine (amide). orgoreview.combyjus.com

Participation in Intramolecular Cyclization Processes

While direct studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of the 2-nitrobenzyl group in related systems suggests potential pathways. One such pathway involves an intramolecular redox reaction followed by cyclization. For instance, the reaction of 2-nitrobenzyl alcohol with benzylamine (B48309) can lead to the formation of cinnolines through a transition-metal-free intramolecular redox cyclization. nih.gov This process is initiated by the in-situ formation of a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation and subsequent cyclization. nih.gov

In a different context, the photolysis of peptides containing 2-nitrophenylalanine can lead to cleavage of the peptide backbone and the formation of an N-terminal cinnoline (B1195905) group. nih.gov This reaction proceeds through the rearrangement of the nitrobenzyl group to an α-hydroxy-substituted nitrosophenyl group, which then reacts with an adjacent amide group to form a cyclic azo intermediate that ultimately yields the cinnoline product. nih.gov These examples suggest that under appropriate conditions, the 2-nitrobenzyl group in this compound could potentially participate in similar intramolecular cyclization reactions, although specific studies on this substrate are required for confirmation.

α-Amino Radical Generation via Photoinduced Charge-Transfer Complexes

Visible-light-enabled photoredox catalysis has been successfully employed to generate α-amino radicals from various amines for subsequent addition to other molecules. rsc.org For example, the interaction of an amine with an excited photocatalyst can lead to the formation of a radical cation of the amine, which can then deprotonate to form the corresponding α-amino radical. The feasibility of this process depends on the redox potentials of both the amine and the photocatalyst. The investigation of photoinduced interactions between certain drugs and amino acids has shown the formation of radical anions and subsequent bond cleavage, highlighting the role of single electron transfer in such reactions. nih.gov These studies provide a framework for understanding how this compound could potentially generate an α-amino radical through interaction with a photoexcited species.

Photochemical Transformations of the 2-Nitrobenzyl Moiety

The 2-nitrobenzyl group is a well-known photolabile protecting group, and its photochemical transformations are central to its utility. These transformations are initiated by the absorption of UV light, which triggers a series of intramolecular reactions leading to the cleavage of the benzylic carbon-nitrogen bond and the release of the protected amine.

Intramolecular Photoredox Pathways and Photoinduced Rearrangements

The photochemistry of 2-nitrobenzyl compounds is characterized by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This leads to the formation of an aci-nitro intermediate, which is a key species in the subsequent rearrangement and cleavage steps. This internal redox reaction is a hallmark of 2-nitrobenzyl photochemistry.

The aci-nitro intermediate can then undergo a series of rearrangements. One proposed pathway involves the formation of a cyclic intermediate that ultimately leads to the formation of a 2-nitrosobenzaldehyde derivative and the release of the protected amine. Non-photochemical rearrangements of o-nitrobenzyl compounds have also been observed, which can lead to a variety of products, including heterocycles. These rearrangements underscore the complex chemical landscape of these molecules. The study of photochemical rearrangements in other bicyclic systems also highlights the importance of intersystem crossing and the formation of triplet states in understanding the reaction mechanisms. baranlab.org

Photogeneration of Organic Bases from o-Nitrobenzyl Derivatives

The photolytic cleavage of the 2-nitrobenzyl group from an amine results in the generation of the free amine, which is an organic base. This process effectively allows for the controlled release of a base upon irradiation, a property that has been explored in various applications. The efficiency of this photogeneration depends on the specific structure of the o-nitrobenzyl derivative.

The photolysis of peptides containing α-carboxy-2-nitrobenzyl (CNB) protected cysteines demonstrates the release of the cysteine, although this can be accompanied by competing reactions like photodecarboxylation. nih.gov The fundamental process involves the light-induced cleavage of the protecting group to liberate the free amine.

Role of Water and pH in Photochemical Reaction Kinetics

The kinetics of the photochemical reactions of 2-nitrobenzyl derivatives can be influenced by the reaction medium, including the presence of water and the pH of the solution. While specific data for this compound is not available, studies on related compounds provide valuable insights.

For instance, the photolysis of N-nitrosamines in water is shown to be pH-dependent. The degradation rate constants for some nitrosamines decrease with an increase in pH from acidic to basic conditions. researchgate.netoak.go.kr The formation of different nitrogen-containing products was also found to be influenced by pH. In acidic solutions, the availability of protons can facilitate certain reaction pathways. oak.go.kr The photolysis of nitroguaiacols in water also demonstrates the influence of the aqueous environment on the reaction pathways and product distribution. frontiersin.org These findings suggest that the efficiency and product profile of the photolysis of this compound are likely to be sensitive to pH and the presence of water.

Photolytic Release Mechanisms of Amines

The generally accepted mechanism for the photolytic release of amines from 2-nitrobenzyl derivatives proceeds through the formation of the aci-nitro intermediate as described earlier. Following the intramolecular hydrogen abstraction, the aci-nitro species undergoes rearrangement, often depicted as involving a five-membered cyclic intermediate. This intermediate then fragments to yield a 2-nitrosobenzaldehyde derivative and the free amine.

Non-Photochemical Rearrangements and Intramolecular Condensations

While photochemical reactions of o-nitrobenzyl compounds are well-documented, they also participate in numerous non-photochemical rearrangements and intramolecular condensations, often yielding heterocyclic structures. researchgate.net For this compound, several reaction pathways can be postulated based on the known reactivity of this class of compounds.

One potential transformation involves an intramolecular redox reaction. The nitro group can interact with the benzylic C-H bond, leading to the formation of a nitroso intermediate, which can then undergo further reactions. A notable example in the broader class of o-nitrobenzyl compounds is the conversion of 2-nitrobenzyl triflate into 2-nitrosobenzaldehyde. researchgate.netrsc.org

Intramolecular condensation reactions are also a key feature of o-nitrobenzyl chemistry. A pertinent example is the intramolecular arylogous nitroaldol (Henry) condensation. nih.gov In the case of this compound, if the cyclopentyl ring were to bear an appropriate activating group (such as a carbonyl), it could participate in a cyclization reaction. However, even without such activation, the potential for intramolecular condensation following an initial rearrangement exists.

Another possibility is an oxidative cyanation at the position alpha to the amino group, a reaction observed when 2-nitrobenzaldehyde (B1664092) cyanohydrin TMS ether reacts with cyclic secondary amines. researchgate.netrsc.org While the starting material is different, this highlights the potential for reactions involving the amine functionality in concert with the o-nitrobenzyl group.

Reaction Type General Reactants Plausible Product for this compound Derivative Reference
Intramolecular Redox2-Nitrobenzyl triflate2-Nitrosobenzaldehyde (as an intermediate) researchgate.netrsc.org
Intramolecular Arylogous Nitroaldol Condensationo-Heteroatom-substituted aryl aldehydes/ketones and 2-nitrobenzyl (pseudo)halidesCyclic indole (B1671886) or benzofuran (B130515) derivatives nih.gov
Oxidative Cyanation2-Nitrobenzaldehyde cyanohydrin TMS ether and cyclic secondary aminesN-Aryl-α-cyanoamine researchgate.netrsc.org

Detailed Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of these transformations is crucial for predicting and controlling the products of reactions involving this compound.

Specific kinetic data for the reactions of this compound are not extensively documented in the public domain. However, general principles from related systems can provide insight. The "ortho effect" is a well-established phenomenon in nitroaromatic compounds, where a substituent ortho to the nitro group can significantly enhance reaction rates compared to its meta or para isomers. dtic.mil For instance, the thermal decomposition of 2-nitrotoluene (B74249) is markedly faster than that of 3- or 4-nitrotoluene. dtic.mil This suggests that the cyclopentanamine group in this compound likely influences the reactivity of the nitro group and the benzylic position.

Kinetic studies would likely involve monitoring the disappearance of the reactant and the appearance of products over time using techniques such as UV-Vis spectroscopy or NMR. Such studies would help to establish the reaction order and the rate constants, providing evidence for proposed mechanistic pathways.

The non-photochemical reactions of o-nitrobenzyl compounds are known to proceed through various reactive intermediates. A key intermediate is the aci-nitro anion , also known as a nitronate. This species is formed by the deprotonation of the carbon alpha to the nitro group. The presence of the electron-withdrawing nitro group increases the acidity of the benzylic protons in this compound, facilitating the formation of the aci-nitro anion under basic conditions. This intermediate is stabilized by resonance.

Another potential intermediate is a hydroxylamine derivative , which can be formed through the reduction of the nitro group. In some intramolecular redox reactions, one of the oxygen atoms of the nitro group is transferred to the benzylic carbon, a process that likely involves hydroxylamine-like species.

The table below summarizes key potential intermediates in the reactions of this compound.

Intermediate Formation Key Features
Aci-nitro Anion (Nitronate)Deprotonation of the benzylic carbonResonance-stabilized anion; acts as a nucleophile in subsequent steps.
Hydroxylamine DerivativePartial reduction of the nitro groupCan be a precursor to further cyclization or rearrangement products.
Nitroso IntermediateIntramolecular redox reactionHighly reactive species that can undergo condensation or further redox reactions.

There is a lack of specific studies on the stereoselectivity of reactions involving this compound. However, general principles of stereochemistry can be applied. If a new chiral center is formed during a reaction, the stereochemical outcome will depend on the mechanism.

For instance, in a hypothetical intramolecular cyclization where a bond is formed at a stereocenter on the cyclopentyl ring, the facial selectivity of the attack (i.e., whether the attack occurs from the same face or the opposite face of a directing group) would be a key determinant of the product's stereochemistry. The conformation of the transition state would play a crucial role, with the system favoring the lowest energy pathway.

In reactions analogous to an SN2 displacement at the benzylic carbon, inversion of stereochemistry would be expected. youtube.com However, for SN2' reactions, which can occur in allylic systems, syn-stereochemistry is often observed. rsc.org The specific reaction conditions and the nature of the substrate and nucleophile would be critical in determining the stereochemical course of any transformation.

Spectroscopic Characterization Methodologies in Research on N 2 Nitrobenzyl Cyclopentanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is used to identify the various types of protons and their neighboring environments within the N-(2-nitrobenzyl)cyclopentanamine molecule. The spectrum displays distinct signals for the aromatic protons of the nitrobenzyl group, the benzylic methylene (B1212753) protons, and the protons of the cyclopentyl ring.

The aromatic region typically shows complex multiplets between δ 7.4 and 8.1 ppm, consistent with a 1,2-disubstituted benzene (B151609) ring. The benzylic protons (CH₂) adjacent to the nitrogen atom appear as a singlet at approximately δ 3.9 ppm. The protons on the cyclopentyl ring produce signals in the aliphatic region (δ 1.3–3.0 ppm). The methine proton (CH) directly attached to the nitrogen is expected around δ 3.0 ppm, while the remaining methylene protons of the cyclopentyl ring appear as overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄) 7.40 - 8.10 Multiplet
Benzylic (CH₂) ~3.90 Singlet
Cyclopentyl (CH-N) ~3.01 Multiplet
Cyclopentyl (CH₂) 1.30 - 1.90 Multiplet

Note: Data is predicted based on analogous structures.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. docbrown.info

For this compound, distinct signals are observed for the carbons of the cyclopentyl ring, the benzylic carbon, and the aromatic carbons. The carbon attached to the nitro group is significantly deshielded. The chemical shifts for the cyclopentyl carbons are influenced by the attached amino group, with the carbon directly bonded to nitrogen appearing around δ 60 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-NO₂) ~148.5
Aromatic (C-CH₂) ~135.0
Aromatic (CH) 124.0 - 133.0
Cyclopentyl (CH-N) ~60.2
Benzylic (CH₂) ~50.5

Note: Data is predicted based on analogous structures such as cyclopentylamine (B150401) and 2-nitrobenzyl derivatives. chemicalbook.comchemicalbook.com

Nitrogen-15 (¹⁵N) NMR is a specialized technique used to directly probe the chemical environment of the nitrogen atoms. wikipedia.org Although it suffers from low sensitivity due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus, it provides invaluable information. wikipedia.orghuji.ac.il For this compound, two distinct nitrogen signals are expected: one for the secondary amine and one for the nitro group. science-and-fun.de

The chemical shift of the secondary amine nitrogen is expected to fall within the typical range for aliphatic amines (δ 0 to 90 ppm, referenced to liquid NH₃). science-and-fun.de The nitrogen in the nitro group is significantly deshielded and is expected to appear in the range of δ 355 to 395 ppm (referenced to CH₃NO₂). huji.ac.ilscience-and-fun.de Due to sensitivity challenges, ¹⁵N data is often obtained through indirect detection methods like Heteronuclear Single Quantum Correlation (HSQC). huji.ac.il

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule's backbone. youtube.com

COSY (Correlation Spectroscopy): This H-H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, cross-peaks would be observed between the adjacent protons within the aromatic ring and between the protons on the cyclopentyl ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduumich.edu It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~3.90 ppm would show a correlation to the benzylic carbon signal at ~50.5 ppm, while the aromatic proton signals would correlate to their respective aromatic carbon signals. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov This technique is essential for confirming the identity of a newly synthesized compound. thermofisher.com For this compound, the molecular formula is C₁₂H₁₆N₂O₂. HRMS analysis would typically be performed on the protonated molecule [M+H]⁺. The precise mass measurement allows for the unambiguous confirmation of the chemical formula, distinguishing it from other potential compounds with the same nominal mass.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₆N₂O₂
Calculated Monoisotopic Mass 220.1212 g/mol

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of this compound. Using techniques like electrospray ionization (ESI), the molecule is first ionized, typically by protonation to form the [M+H]⁺ ion. Subsequent fragmentation of this ion in the mass spectrometer (MS/MS analysis) provides a unique fingerprint that helps to piece together the molecular structure.

The fragmentation of this compound is expected to follow pathways characteristic of nitroaromatic compounds and secondary amines. nih.govnih.gov The presence of the nitro group is often confirmed by the neutral loss of NO (30 Da) or NO₂ (46 Da). nih.govyoutube.com Other significant fragmentation pathways likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom in the cyclopentyl ring.

Benzyl (B1604629) Cleavage: Fission of the bond between the benzyl CH₂ group and the nitrogen atom, which would result in the formation of a stable 2-nitrobenzyl cation (m/z 136) or a cyclopentylaminium ion.

Tropylium (B1234903) Ion Formation: Rearrangement of the benzyl fragment to form the highly stable tropylium ion (m/z 91) is a common pathway for benzyl-containing compounds. researchgate.net

These fragmentation patterns provide unambiguous evidence for the different structural components of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound ([M+H]⁺)

m/z (amu) Proposed Fragment Description
221.13 [C₁₂H₁₇N₂O₂]⁺ Protonated Molecular Ion ([M+H]⁺)
191.12 [M+H - NO]⁺ Loss of a nitroso radical
175.12 [M+H - NO₂]⁺ Loss of a nitro dioxide radical
136.04 [C₇H₆NO₂]⁺ 2-nitrobenzyl cation
91.05 [C₇H₇]⁺ Tropylium ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. nih.govresearchgate.net

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features:

N-H Stretch: A moderate and sharp absorption band in the region of 3350-3310 cm⁻¹ indicates the presence of the secondary amine (N-H) group.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations within the benzene ring.

Aliphatic C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ arise from the C-H stretching vibrations of the cyclopentyl and benzyl methylene groups.

Nitro Group Stretches: Two strong and distinct absorption bands are the hallmark of the nitro group. The asymmetric stretching vibration appears around 1530-1500 cm⁻¹, while the symmetric stretch is observed in the 1365-1345 cm⁻¹ region. nist.gov

Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon skeletal vibrations within the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3330 Secondary Amine (N-H) Stretch
~3070 Aromatic C-H Stretch
~2950, ~2870 Aliphatic C-H Stretch
~1525 Nitro (N-O) Asymmetric Stretch
~1350 Nitro (N-O) Symmetric Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV-Vis light is dominated by the nitroaromatic chromophore. The spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net

π → π Transitions:* These are typically high-energy, high-intensity transitions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring. These are expected to appear in the shorter wavelength UV region.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. This absorption band is characteristically less intense and appears at a longer wavelength. researchgate.net

The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment.

Table 3: Expected UV-Vis Absorption Maxima for this compound

λmax (nm) Type of Transition Chromophore
~260 π → π* Nitroaromatic System

X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, researchers can calculate the exact positions of each atom. nih.gov

This technique yields a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Conformation: The exact spatial arrangement (conformation) of the cyclopentyl ring and the orientation of the nitrobenzyl group relative to the amine.

Stereochemistry: Unambiguous determination of the absolute stereochemistry if chiral centers are present.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding. researchgate.net

Table 4: Illustrative Crystallographic Data for this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.15
b (Å) 8.23
c (Å) 14.56
β (°) 98.5
Volume (ų) 1204

Note: This data is illustrative and represents typical values for a molecule of this type.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample of this compound. researchgate.net The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula, C₁₂H₁₆N₂O₂. nih.govhit2lead.com A close agreement between the found and calculated values serves to verify the compound's stoichiometry and purity.

Table 5: Elemental Analysis Data for this compound (C₁₂H₁₆N₂O₂)

Element Theoretical % Found % (Illustrative)
Carbon (C) 65.44 65.41
Hydrogen (H) 7.32 7.35
Nitrogen (N) 12.72 12.69

Table of Compounds Mentioned

Compound Name
This compound

Computational and Theoretical Studies on N 2 Nitrobenzyl Cyclopentanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a robust computational method used to investigate the electronic structure and properties of molecules. For a novel or understudied compound like N-(2-nitrobenzyl)cyclopentanamine, DFT would be an invaluable tool for gaining foundational chemical insights.

Electronic Structure and Molecular Orbital Analysis

A DFT analysis would elucidate the electronic landscape of this compound. This would involve mapping the electron density distribution to understand the arrangement of electrons within the molecule. Key outputs of such an analysis would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap would suggest higher reactivity. The analysis would also reveal the contributions of the nitrobenzyl and cyclopentanamine moieties to these frontier orbitals, indicating which parts of the molecule are more likely to participate in electron donation or acceptance.

Prediction of Reaction Mechanisms and Transition States

Computational studies using DFT are instrumental in mapping out potential reaction pathways. For this compound, this could involve modeling its synthesis, degradation, or its interaction with other chemical species. By calculating the potential energy surface, researchers can identify stable intermediates and, crucially, the high-energy transition states that represent the energy barriers for a reaction. Understanding the geometry and energy of these transition states is fundamental to predicting reaction rates and determining the most likely mechanistic pathways, such as nucleophilic substitution or elimination reactions involving the amine or reactions related to the nitro group.

Conformational Landscape Analysis and Preferred Geometries

The flexibility of the cyclopentyl ring and the rotational freedom around the bond connecting the benzyl (B1604629) group and the nitrogen atom mean that this compound can exist in multiple conformations. A thorough conformational analysis using DFT would identify the various low-energy conformers and determine their relative stabilities. This is achieved by systematically exploring the potential energy surface as a function of key dihedral angles. The results would reveal the most stable, or preferred, three-dimensional structure of the molecule under different conditions, which is essential for understanding its biological activity and physical properties.

Evaluation of Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential)

To quantify the reactivity of different atomic sites within this compound, various reactivity descriptors can be calculated from the DFT-derived electron density. The Molecular Electrostatic Potential (MEP) map would visually indicate regions of positive and negative electrostatic potential, highlighting sites prone to electrophilic and nucleophilic attack, respectively. Fukui functions offer a more quantitative approach by indicating the change in electron density at a specific site upon the addition or removal of an electron. This allows for a precise prediction of which atoms are most susceptible to attack by nucleophiles, electrophiles, or radicals.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can be employed to study its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how this compound behaves in a simulated environment, such as in a solvent or at a particular temperature. This would provide a deeper understanding of its conformational flexibility, the timescale of conformational changes, and its interactions with surrounding molecules. For instance, an MD simulation could reveal how the molecule interacts with water molecules, providing insights into its solubility and transport properties.

Quantum-Chemical Reactivity Descriptors for Understanding Chemical Behavior

Quantum-chemical descriptors are quantitative values derived from quantum chemistry calculations that offer insights into the electronic structure, properties, and reactivity of a molecule. wisdomlib.org These descriptors are crucial in computational chemistry for predicting how a molecule will behave in a chemical reaction. wisdomlib.org The study of these parameters, often within the framework of Density Functional Theory (DFT), helps in understanding and predicting the chemical reactivity and stability of molecules like this compound. hakon-art.com

Several key descriptors provide a detailed picture of a molecule's reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small energy gap (ΔE) between the HOMO and LUMO suggests that the molecule can be easily excited, indicating higher chemical reactivity. hakon-art.com

Global Reactivity Descriptors: These descriptors, including chemical potential (μ), electronegativity (χ), hardness (η), softness (S), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies. hakon-art.com

Chemical Hardness and Softness: Hardness (η) and its inverse, softness (S), describe the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap is associated with high hardness and low reactivity. hakon-art.com

Electrophilicity Index (ω): This descriptor measures the stabilization in energy when a molecule acquires additional electronic charge from the environment. A higher value of ω indicates a good electrophile, while a lower value suggests a good nucleophile. hakon-art.com

Fraction of Electron Transfer (ΔN): This value indicates the tendency of a molecule to donate electrons. A higher ΔN value is often correlated with stronger interactions, for instance, in the context of corrosion inhibition. researchgate.net

Back-donation Energy (ΔEb-d): This parameter quantifies the energy associated with the transfer of electrons from an occupied orbital of one atom or fragment to an unoccupied orbital of another, a process known as back-donation.

The application of these quantum-chemical descriptors is vital in various fields, including drug design and materials science. For instance, in the study of N-nitrosamines, DFT calculations are used to model activation reactions and understand the influence of steric and electronic factors on their reactivity. nih.gov Similarly, in the development of corrosion inhibitors, these descriptors help in predicting the efficiency of organic molecules in protecting metal surfaces. researchgate.net

Table 1: Key Quantum-Chemical Reactivity Descriptors and Their Significance

DescriptorSymbolSignificance in Chemical Reactivity
Highest Occupied Molecular Orbital EnergyEHOMORelates to the ability to donate electrons. Higher values indicate a better electron donor.
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to the ability to accept electrons. Lower values indicate a better electron acceptor.
Energy GapΔEThe difference between ELUMO and EHOMO. A smaller gap generally implies higher reactivity. hakon-art.com
Chemical HardnessηMeasures the resistance to change in electron distribution. Higher hardness correlates with lower reactivity. hakon-art.com
Chemical SoftnessSThe reciprocal of hardness. Higher softness indicates higher reactivity.
ElectronegativityχThe power of an atom or molecule to attract electrons.
Chemical PotentialμRelated to the escaping tendency of electrons from an equilibrium system.
Electrophilicity IndexωIndicates the ability of a molecule to accept electrons. Higher values suggest a better electrophile. hakon-art.com

Prediction of Spectroscopic Parameters for Aid in Experimental Characterization

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable in the experimental characterization of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these predictions. mdpi.com

Detailed computational investigations can be performed to predict various spectroscopic properties:

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. These calculations can be performed using both harmonic and anharmonic approximations to provide a more accurate representation of the vibrational modes. mdpi.com For complex molecules, computational data can help assign specific bands in the experimental spectra to particular vibrational modes, such as C-F or C-F2 stretching vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can be used to compute NMR shielding tensors and spin-spin coupling constants. mdpi.com These theoretical values can then be correlated with experimental chemical shifts. In some cases, a scaling procedure can be applied to the calculated values to improve the agreement with experimental data, as demonstrated by a high R-squared value (e.g., 0.9992) in some studies. mdpi.com Discrepancies between calculated and experimental values can sometimes be attributed to intermolecular interactions, such as hydrogen bonding, that are not fully captured in the computational model. mdpi.com

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) computations can provide insights into the excited states of molecules, which is fundamental to understanding their UV-Vis absorption spectra. mdpi.com

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Furthermore, the conformational landscape of the molecule must be considered, as different conformers can exhibit distinct spectroscopic properties. mdpi.com Computational studies have shown that the transition from the gas phase to a solution can significantly alter the conformational preferences of molecules, which in turn affects their predicted spectra. mdpi.com For instance, the calculated Raman spectrum of a molecule in water may be presented as a weighted average of the spectra of its most stable conformers in that solvent. mdpi.com

Table 2: Predicted Spectroscopic Data for a Hypothetical Molecule using Computational Methods

Spectroscopic TechniquePredicted ParameterCalculated ValueNotes
IR Spectroscopy Vibrational Frequency (ν)2950 cm-1C-H stretching
1520 cm-1N-O asymmetric stretching (NO2 group)
1340 cm-1N-O symmetric stretching (NO2 group)
1H NMR Chemical Shift (δ)7.8 ppmAromatic proton (ortho to NO2)
3.5 ppmMethylene (B1212753) protons (-CH2-) adjacent to nitrogen
13C NMR Chemical Shift (δ)148 ppmAromatic carbon attached to NO2
55 ppmMethylene carbon (-CH2-) adjacent to nitrogen

Note: The values in this table are hypothetical and for illustrative purposes only. Actual predicted values for this compound would require specific DFT calculations.

Theoretical Insights into Stereochemical Control and Enantioselectivity

Theoretical methods, particularly DFT, are instrumental in elucidating the mechanisms of stereoselective reactions. By calculating the energies of different diastereomeric transition states, chemists can predict which stereoisomer is likely to be the major product. The energy difference between these transition states determines the enantiomeric or diastereomeric excess.

Key areas where computational chemistry provides insights include:

Conformational Analysis: Understanding the stable conformations of the reactants and catalysts is the first step. The relative energies of different conformers can influence which reaction pathway is favored.

Transition State Modeling: The heart of understanding stereoselectivity lies in locating and characterizing the transition states for the formation of different stereoisomers. The geometry of the transition state reveals the key interactions that lead to stereochemical control.

Non-covalent Interactions: In many stereoselective reactions, subtle non-covalent interactions such as hydrogen bonds, steric repulsion, and π-stacking play a crucial role in differentiating between competing reaction pathways. Computational models can quantify these interactions.

Catalyst Design: For catalyzed reactions, computational studies can help in understanding how a chiral catalyst creates a chiral environment around the reactants, leading to the preferential formation of one enantiomer. This understanding can guide the design of new and more effective catalysts.

For a molecule like this compound, which possesses a stereocenter if the cyclopentyl group is appropriately substituted, or in reactions where a new stereocenter is formed, theoretical studies could predict the stereochemical outcome. For example, in a hypothetical reduction of a prochiral ketone with a reagent derived from this compound, computational modeling could be used to predict which enantiomer of the resulting alcohol would be formed in excess.

Advanced Applications in Organic Synthesis Enabled by N 2 Nitrobenzyl Cyclopentanamine

Utilization as a Building Block for Complex Heterocyclic Systems

N-(2-nitrobenzyl)cyclopentanamine serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The reactivity of the 2-nitrobenzyl moiety, particularly its ability to undergo intramolecular cyclization reactions, is key to its utility. By analogy with other 2-nitrobenzylamine derivatives, this compound can be envisioned to participate in reductive cyclization to form indazole-type structures. For instance, treatment with a reducing agent can convert the nitro group into a nitroso or amino group, which can then react intramolecularly with the secondary amine to form a new heterocyclic ring.

One potential application is in the synthesis of substituted indazoles. The general transformation of 2-nitrobenzylamines to indazoles is a well-established synthetic strategy. kpi.uanih.govnih.gov For example, the Cadogan reaction, which involves reductive cyclization of o-nitrobenzylamines using phosphites, could be adapted for this compound to yield cyclopentyl-substituted indazoles. kpi.ua

Furthermore, intramolecular redox cyclization reactions of 2-nitrobenzyl derivatives can lead to the formation of other heterocyclic systems like cinnolines. nih.govnih.gov In a process involving an in-situ generated 2-nitrosobenzaldehyde intermediate, subsequent condensation and cyclization can occur. While direct examples with this compound are not prevalent in the literature, the underlying chemical principles suggest its potential as a building block for such complex heterocyclic scaffolds.

Table 1: Potential Heterocyclic Systems from this compound Derivatives

Starting Material AnalogueReaction TypeResulting Heterocycle
2-NitrobenzylamineReductive Cyclization (e.g., Cadogan reaction)Indazole
2-Nitrobenzyl alcohol and benzylamine (B48309)Intramolecular Redox CyclizationCinnoline (B1195905)
2-AminobenzonitrilesC-H activation/C-N/N-N coupling1H-Indazoles

Strategies for Enantioselective Synthesis Using the Compound's Chirality Potential

The cyclopentanamine moiety in this compound introduces a potential chiral center. While the commercially available compound is typically a racemate, resolution of the enantiomers or enantioselective synthesis of the compound itself could open avenues for its use in asymmetric synthesis. The chiral cyclopentyl group can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at adjacent or remote positions.

Although specific studies on the enantioselective applications of this compound are limited, general strategies for employing chiral amines in asymmetric synthesis can be considered. For instance, the chiral amine could direct the stereoselective addition of nucleophiles to the benzylic position or influence the facial selectivity of reactions on the aromatic ring after suitable modification.

Research on the enantioselective synthesis of chiral 2-nitroallylic amines and N-C axially chiral sulfonamides demonstrates the feasibility of achieving high levels of stereocontrol in molecules containing some of the structural elements present in this compound. nih.govnih.gov These studies often employ chiral catalysts or auxiliaries to direct the stereochemical course of the reaction. In principle, the inherent chirality of resolved this compound could be harnessed in a similar fashion, making it a potentially valuable tool for the synthesis of enantiomerically enriched compounds.

Table 2: Conceptual Enantioselective Reactions Involving Chiral this compound

Reaction TypePotential Role of Chiral Cyclopentyl GroupPotential Product
Diastereoselective alkylationChiral auxiliaryDiastereomerically enriched N-substituted products
Asymmetric cyclizationDirecting groupEnantiomerically enriched heterocyclic products
Stereoselective reduction of the nitro groupInfluence on facial selectivityChiral amino derivatives

Development of Novel Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

This compound can participate in a variety of novel carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bond-forming reactions. The secondary amine provides a nucleophilic center for reactions such as alkylation, acylation, and arylation, leading to the formation of new C-N bonds. tcichemicals.com

The benzylic position of the 2-nitrobenzyl group is activated towards certain reactions. For instance, deprotonation at the benzylic carbon could generate a carbanion that can participate in C-C bond-forming reactions with various electrophiles. Furthermore, the nitro group itself can be transformed into other functional groups, which can then be utilized in subsequent bond-forming reactions.

While direct examples with this compound are scarce, the broader literature on 2-nitrobenzyl compounds and secondary amines provides a framework for its potential reactivity. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation, and substrates containing amine and aromatic halide functionalities (which could be derived from this compound) are common partners in these transformations. beilstein-journals.org

Table 3: Potential Bond-Forming Reactions with this compound

Reaction TypeReactive Site on this compoundBond Formed
Alkylation/AcylationSecondary amineC-N
Buchwald-Hartwig Amination (after functionalization)Aromatic ringC-N
Suzuki/Heck Coupling (after functionalization)Aromatic ringC-C
Aldol-type reaction (after deprotonation)Benzylic positionC-C

Application as a Photolabile Protecting Group for Amines in Controlled Release Chemistry

The 2-nitrobenzyl group is a well-established photolabile protecting group (PPG) for various functional groups, including amines. Upon irradiation with UV light, the 2-nitrobenzyl group undergoes an intramolecular rearrangement and cleavage, releasing the protected amine and forming a 2-nitrosobenzaldehyde byproduct. nih.govmdpi.com This property makes this compound an excellent candidate for applications in controlled release chemistry.

The cyclopentylamine (B150401) can be released from the this compound scaffold in a spatially and temporally controlled manner by exposure to light. This has significant implications for the development of light-responsive materials, drug delivery systems, and biosensors. kpi.uanih.gov For example, a bioactive molecule could be tethered to the cyclopentylamine, and its release could be triggered on-demand by light.

The efficiency of the photocleavage process can be influenced by the wavelength of light and the presence of substituents on the aromatic ring. instras.comnih.gov This allows for the fine-tuning of the release kinetics for specific applications.

Table 4: Research Findings on 2-Nitrobenzyl Photolabile Protecting Groups

Study FocusKey FindingReference
Controlled Ligand DeliveryPhotocleavage of 2-nitrobenzyl bonds at solid-liquid interfaces for on-demand ligand release. kpi.ua
Rapid Biomedical ReleaseSystematic study of the photolability of o-nitrobenzyl ester compounds for controlled drug delivery. nih.gov
Controlled Drug ReleaseLight-mediated release of methotrexate (B535133) using a photocleavable o-nitrobenzyl linker. nih.gov
Red-Shifted AbsorptionDesign of o-nitrobenzyl PPGs with red-shifted absorption for improved performance with one- and two-photon excitation. instras.comnih.gov

Precursor in Multistage One-Pot Processes

The multiple reactive sites within this compound make it an ideal starting material for multistage one-pot reactions, where several transformations are carried out in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. nih.gov

A hypothetical one-pot process starting from this compound could involve an initial modification of the cyclopentylamine moiety, followed by a reductive cyclization of the nitro group to form a heterocyclic core. For instance, an N-alkylation followed by a Cadogan-type cyclization could lead to the synthesis of complex, polycyclic structures in a single pot.

The one-pot synthesis of indazoles from 1,1-dialkylhydrazones via aryne annulation and the synthesis of benzoxazoles and benzimidazoles from thioamides are examples of efficient one-pot processes that generate heterocyclic structures. nih.govbeilstein-journals.org These examples highlight the potential for developing similar streamlined synthetic routes starting from this compound to access diverse and complex molecular architectures.

Table 5: Examples of Relevant One-Pot Heterocycle Syntheses

ReactionKey TransformationResulting HeterocycleReference
NCS-chlorination/aryne annulationOne-pot synthesis from 1,1-dialkylhydrazones1-Alkyl-1H-indazoles nih.gov
Copper(I)-mediated synthesisOne-pot synthesis of 2,3-dihydro-1H-indazoles2,3-Dihydro-1H-indazoles researchgate.net
Domino condensation-SNArOne-pot synthesis of 1-aryl-1H-indazoles1-Aryl-1H-indazoles mdpi.com
Desulfurization of thioamidesOne-pot synthesis of 2-substituted benzazolesBenzoxazoles, Benzimidazoles beilstein-journals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.